Technical Guide: Chemical Properties of 3-iodo-1-methyl-1H-indazole-7-carboxylate
Technical Guide: Chemical Properties of 3-iodo-1-methyl-1H-indazole-7-carboxylate
Executive Summary
Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate (CAS: 1337881-75-0) represents a high-value "lynchpin" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its functional handles: the electrophilic C3-iodide, the modifiable C7-ester, and the N1-methyl core.
Unlike simple indazoles, the 7-carboxylate substitution introduces significant steric and electronic bias, altering the regiochemical landscape of the molecule.[1] This guide provides a definitive technical analysis of its physicochemical properties, the critical challenge of N1-selective synthesis, and its application as a template for kinase inhibitors and DNA-encoded libraries.
Physicochemical Profile
The following properties are critical for handling and assay development. Data is based on the methyl ester variant, the most common commercial building block.
| Property | Value / Description | Technical Note |
| Molecular Formula | C₁₀H₉IN₂O₂ | |
| Molecular Weight | 316.09 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| Physical State | Off-white to pale yellow solid | Light sensitive; store in amber vials. |
| LogP (Predicted) | ~2.3 – 2.6 | Moderate lipophilicity; good membrane permeability. |
| Topological PSA | ~45 Ų | Favorable for CNS and oral bioavailability. |
| Solubility | DMSO (>50 mM), DCM, EtOAc | Poor water solubility; requires co-solvent for bioassays. |
| pKa (Conjugate Acid) | ~1.5 (N2) | The 7-Ester reduces basicity of the pyrazole ring compared to unsubstituted indazole. |
Synthesis & Regiochemistry: The "N2-Problem"
Synthesizing the 1-methyl isomer of 7-substituted indazoles is chemically non-trivial. Standard methylation of 1H-indazole-7-carboxylates typically favors the N2-isomer (kinetic and thermodynamic product) due to steric hindrance at N1 caused by the bulky C7-ester and electronic repulsion.
Mechanistic Insight[2][3]
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Standard Indazoles: Alkylation favors N1 (thermodynamic).[1][2][3]
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7-Carboxylate Indazoles: Alkylation favors N2 (>95% selectivity in some conditions) because the C7-carbonyl oxygen can stabilize the transition state for N2 attack, and the C7-group sterically blocks the N1 trajectory.
Therefore, the synthesis of the target 1-methyl compound requires specific protocols to overcome this bias.
Recommended Synthetic Workflow
To ensure high purity of the 1-methyl isomer, a de novo ring closure strategy using methylhydrazine is superior to methylating the pre-formed indazole.
Protocol A: De Novo Cyclization (High N1 Selectivity)
This route builds the N1-methyl bond before the ring closes, avoiding the N1/N2 selectivity issue.
-
Precursor: Methyl 2-acetyl-3-aminobenzoate (or related o-halo-acetophenone derivative).
-
Cyclization: Treat with methylhydrazine in ethanol/acetic acid.
-
Mechanism: Condensation of hydrazine with the ketone followed by nucleophilic aromatic substitution (or Pd-catalyzed coupling if starting from halide).
Protocol B: Direct Methylation (Requires Separation)
If starting from commercial Methyl 3-iodo-1H-indazole-7-carboxylate:
-
Reagents: MeI (1.1 equiv), NaH or Cs₂CO₃, DMF, 0°C to RT.
-
Outcome: Mixture of N2-Me (Major) and N1-Me (Minor).
-
Purification: The isomers have distinct R_f values. The N1-methyl isomer is typically less polar than the N2-isomer on silica gel.
Visualization: Synthesis & Regioselectivity
The following diagram illustrates the divergent pathways and the "N2-trap" that researchers must avoid.
Caption: Synthetic pathways highlighting the N2-alkylation preference of 7-substituted indazoles and the bypass strategy via hydrazine cyclization.
Chemical Reactivity & Orthogonality
The utility of 3-iodo-1-methyl-1H-indazole-7-carboxylate lies in its ability to undergo sequential, orthogonal functionalization.
C3-Iodine: The Suzuki/Sonogashira Vector
The C3-iodine is highly activated for oxidative addition to Palladium(0).
-
Reactivity Order: C3-I > C7-Ester.
-
Selectivity: Cross-coupling can be performed at C3 without affecting the C7-ester.
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.
-
Scope: Aryl boronic acids (Suzuki), terminal alkynes (Sonogashira), amines (Buchwald-Hartwig).
C7-Ester: The Solubility & Diversity Handle
The C7 position points into the solvent front in many kinase binding modes (e.g., hinge binders), making it an ideal exit vector for solubilizing groups.
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Transformations:
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Hydrolysis: LiOH/THF -> Carboxylic Acid (can be coupled to amines).
-
Reduction: LiAlH₄ -> Benzyl alcohol.
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Amidation: Direct reaction with amines/AlMe₃ (Weinreb amidation type).
-
Experimental Protocol: C3-Selective Suzuki Coupling
Standard operating procedure for functionalizing the C3 position.
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Setup: Charge a reaction vial with 3-iodo-1-methyl-1H-indazole-7-carboxylate (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent: Add 1,4-dioxane (degassed) and 2M aq. Na₂CO₃ (3.0 equiv).
-
Reaction: Seal and heat to 80–90°C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with brine. The ester remains intact.
-
Note: If the boronic acid contains nucleophilic amines, the ester may cyclize or transamidate under high heat; keep pH controlled.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
Indazoles are privileged scaffolds for ATP-competitive kinase inhibitors.
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Binding Mode: The N1 and N2 nitrogens often interact with the kinase hinge region (hydrogen bond acceptor/donor).
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C3 Vector: Extends into the hydrophobic pocket (gatekeeper residue).
-
C7 Vector: The 7-carboxylate is unique; it projects towards the solvent-exposed region, allowing the attachment of polar groups (morpholines, piperazines) to improve physicochemical properties without disrupting binding affinity.
Visualization: Orthogonal Functionalization Map
This diagram details the logical flow of library generation using this scaffold.
Caption: Orthogonal reactivity map showing C3 (blue path) and C7 (red path) diversification.
References
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Regioselective N-Alkylation of Indazoles
-
Indazole Synthesis Methodologies
-
Kinase Inhibitor Scaffolds
- Title: Indazole derivatives as potent inhibitors of p21-activ
-
Source: Bioorganic & Medicinal Chemistry Letters.[11]
- Relevance: Demonstrates the utility of 1,3,7-substituted indazoles in oncology.
- Compound: Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate (CAS 1337881-75-0).
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
